3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid is a chemical compound with the molecular formula C9H11NO5S2 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety substituted with a dimethyl(oxo)-lambda6-sulfanylidene group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid typically involves the reaction of benzoic acid derivatives with dimethyl sulfoxide (DMSO) and other sulfur-containing reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate (for oxidation), hydrogen gas with a palladium catalyst (for reduction), and various electrophiles (for substitution reactions). The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and substituted benzoic acid derivatives. These products can be further utilized in various chemical and industrial applications .
Wissenschaftliche Forschungsanwendungen
3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfoxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzoic acid moiety can interact with various enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid include:
- 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid
- 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid derivatives with different substituents on the benzoic acid ring .
Uniqueness
The uniqueness of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H11NO5S2 |
---|---|
Molekulargewicht |
277.3 g/mol |
IUPAC-Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]sulfonylbenzoic acid |
InChI |
InChI=1S/C9H11NO5S2/c1-16(2,13)10-17(14,15)8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12) |
InChI-Schlüssel |
BCTYIKVGBCBAQS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NS(=O)(=O)C1=CC=CC(=C1)C(=O)O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.